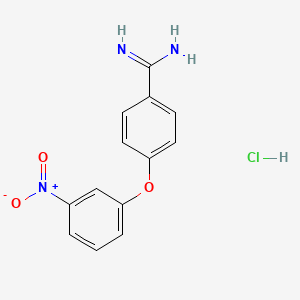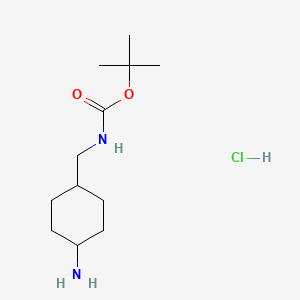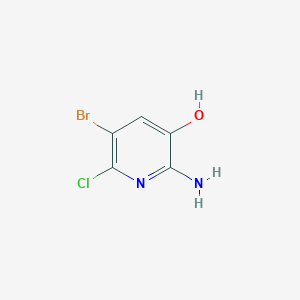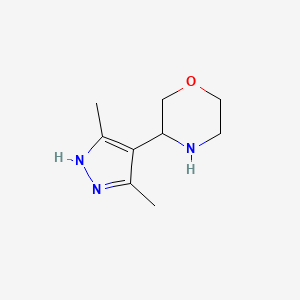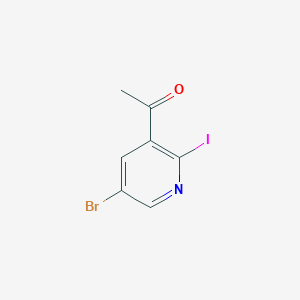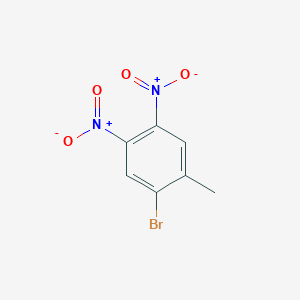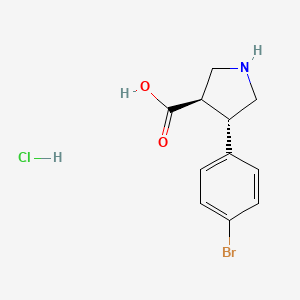
(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also contains a bromophenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
“(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride” is a solid at room temperature. It should be stored in a dark place and kept dry .Scientific Research Applications
Synthesis and Structural Analysis
- (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride has been utilized in the synthesis of structurally complex compounds. For instance, Burgos et al. (1992) synthesized a series of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, analyzing their structure using NMR spectroscopy and X-ray diffraction (Burgos et al., 1992).
Medicinal Chemistry
- This compound has applications in medicinal chemistry, particularly in the design of influenza neuraminidase inhibitors. Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, synthesized from related pyrrolidine carboxylic acids and analyzed its structure in the enzyme's active site (Wang et al., 2001).
Biochemical Industry
- In the biochemical industry, derivatives of pyrrolidine carboxylic acids are used. Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid, showcasing the industrial applications of related compounds (Kumar & Babu, 2009).
Chemical Synthesis
- The compound is used in the chemical synthesis of intermediates for various applications. Niu Wen-bo (2011) discussed the synthesis of a pyrazole-carboxylic acid derivative, an important intermediate in insecticide production (Niu Wen-bo, 2011).
Pharmaceutical Research
- In pharmaceutical research, derivatives of pyrrolidine carboxylic acid are significant. Hashihayata et al. (2002) used a similar compound for synthesizing the side chain of a novel carbapenem, an antibacterial drug (Hashihayata et al., 2002).
Organometallic Chemistry
- In organometallic chemistry, related compounds are synthesized for various applications. Lu et al. (1995) synthesized silatrane-4-carboxylic acids, demonstrating the compound's relevance in this field (Lu et al., 1995).
Large-Scale Synthesis
- Ennis et al. (1999) described the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, showcasing the large-scale industrial applications of related compounds (Ennis et al., 1999).
Safety and Hazards
properties
IUPAC Name |
(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONOJNNUHUBSJT-UXQCFNEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855759 | |
| Record name | (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217832-47-7 | |
| Record name | (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



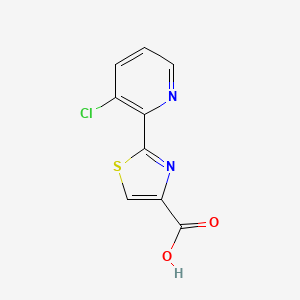
![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B1375909.png)


